molecular formula C7H12NNaO4S B13352094 N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt

Cat. No.: B13352094
M. Wt: 229.23 g/mol
InChI Key: XYJTUIFLCCKMHW-RGMNGODLSA-M
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Description

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is known for its involvement in detoxification pathways, particularly in the metabolism of certain toxic substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt typically involves the acetylation of l-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where l-cysteine reacts with an appropriate hydroxyethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in detoxification and other biological processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group in the compound.

    Reduction: Reducing agents like sodium borohydride can reduce the disulfide bonds formed during oxidation.

Major Products

Scientific Research Applications

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in detoxification pathways and its potential to mitigate oxidative stress in cells.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt involves its interaction with various molecular targets and pathways. It acts as a detoxifying agent by conjugating with toxic substances, facilitating their excretion from the body. The compound also plays a role in maintaining cellular redox balance by participating in antioxidant pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-S-(2-carbamoylethyl)-cysteine
  • N-acetyl-S-(3-hydroxypropyl)-cysteine
  • N-acetyl-S-(2-hydroxypropyl)-cysteine
  • N-acetyl-S-(N-methylcarbamoyl)-cysteine

Uniqueness

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H12NNaO4S

Molecular Weight

229.23 g/mol

IUPAC Name

sodium;(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoate

InChI

InChI=1S/C7H13NO4S.Na/c1-5(10)8-6(7(11)12)4-13-3-2-9;/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1

InChI Key

XYJTUIFLCCKMHW-RGMNGODLSA-M

Isomeric SMILES

CC(=O)N[C@@H](CSCCO)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)NC(CSCCO)C(=O)[O-].[Na+]

Origin of Product

United States

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